molecular formula C9H17NO3S B1584109 Tropine-3-mesylate CAS No. 35130-97-3

Tropine-3-mesylate

Cat. No. B1584109
CAS RN: 35130-97-3
M. Wt: 219.3 g/mol
InChI Key: JDDPSVBBPCQWAL-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

A solution of tropine (10.0 g, 70.8 mmol), 4-dimethylaminopyridine (80 mg, 0.60 mmol), and triethylamine (11.0 mL, 78.9 mmol) in DCM (125 mL) was cooled to 0° C., charged with methanesulfonyl chloride (5.50 mL, 71.0 mmol), slowly allowed to warm to rt, and stirred for an additional 16 h at rt. The reaction mixture was partitioned between CHCl3 and sat. NaHCO3, and the layers were separated. The aqueous layer was extracted with CHCl3 (3×) and the combined organic fractions were washed with sat. NaHCO3 (2×), brine (2×), dried over Na2SO4, filtered, and concentrated in vacuo resulting in the title compound as a pale brown solid. This material was taken on to the next step without further purification. 1H NMR (400 MHz, CDCl3): δ=1.94-2.09 (m, 6H), 2.20 (dt, J=15.4, 4.2 Hz, 2H), 2.28 (s, 3H), 2.99 (s, 3H), 3.10-3.17 (m, 2H), 4.94 (t, J=5.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:1][N:2]1[CH:6]2[CH2:5][CH2:4][CH:3]1[CH2:9][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:7]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between CHCl3 and sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (3×)
WASH
Type
WASH
Details
the combined organic fractions were washed with sat. NaHCO3 (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C2CC(CC1CC2)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08178668B2

Procedure details

A solution of tropine (10.0 g, 70.8 mmol), 4-dimethylaminopyridine (80 mg, 0.60 mmol), and triethylamine (11.0 mL, 78.9 mmol) in DCM (125 mL) was cooled to 0° C., charged with methanesulfonyl chloride (5.50 mL, 71.0 mmol), slowly allowed to warm to rt, and stirred for an additional 16 h at rt. The reaction mixture was partitioned between CHCl3 and sat. NaHCO3, and the layers were separated. The aqueous layer was extracted with CHCl3 (3×) and the combined organic fractions were washed with sat. NaHCO3 (2×), brine (2×), dried over Na2SO4, filtered, and concentrated in vacuo resulting in the title compound as a pale brown solid. This material was taken on to the next step without further purification. 1H NMR (400 MHz, CDCl3): δ=1.94-2.09 (m, 6H), 2.20 (dt, J=15.4, 4.2 Hz, 2H), 2.28 (s, 3H), 2.99 (s, 3H), 3.10-3.17 (m, 2H), 4.94 (t, J=5.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:1][N:2]1[CH:6]2[CH2:5][CH2:4][CH:3]1[CH2:9][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:7]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between CHCl3 and sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (3×)
WASH
Type
WASH
Details
the combined organic fractions were washed with sat. NaHCO3 (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C2CC(CC1CC2)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.